molecular formula C19H21NO4 B5427051 1-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-1-oxobutan-2-one

1-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-1-oxobutan-2-one

Cat. No. B5427051
M. Wt: 327.4 g/mol
InChI Key: HIHGIRUTMZJQMQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .


Synthesis Analysis

The synthesis of similar compounds involves dissolving 2-hydroxy-3-methoxy-5-nitro-benzaldehyde and 2-morpholin-4-yl-phenylamine in an ethanol solution. The mixture is stirred for 1 hour under refluxing. The resulting solution is left in air for a few days, yielding red rod-shaped crystals .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using structural analysis and verification server tools such as PROCHECK, WHAT_CHECK, WHATIF, PROSA, ERRAT, PROVE, and VERIFY-3D .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It involves oxidative addition with formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds have shown potential antibacterial activity. Molecular docking simulation was carried out for Enoyl-aceyl carrier protein reductase enzyme, which is responsible for catalyzing the final step of bacterial fatty acid biosynthesis and is an attractive target for the development of novel antibacterial agents .

Future Directions

Future research could focus on further exploring the antibacterial properties of this compound and its derivatives . Additionally, the synthesizability of the ligands could be taken into account by applying certain sets of chemical rules .

properties

IUPAC Name

1-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]butane-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-17(21)19(22)20-8-9-24-18(12-20)15-5-4-14-11-16(23-2)7-6-13(14)10-15/h4-7,10-11,18H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHGIRUTMZJQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=O)N1CCOC(C1)C2=CC3=C(C=C2)C=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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